4-methyl-1H-benzo[d]imidazol-5-amine
Overview
Description
4-methyl-1H-benzo[d]imidazol-5-amine is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals. The presence of a methyl group at the 4-position and an amine group at the 5-position of the benzimidazole ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1H-benzo[d]imidazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization and subsequent functional group modifications. For instance, the reaction of o-phenylenediamine with 4-methylbenzaldehyde under acidic conditions can yield the desired benzimidazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Catalysts and solvents are often employed to enhance reaction efficiency and selectivity. The use of continuous flow reactors and green chemistry principles can further improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-1H-benzo[d]imidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of benzimidazole derivatives.
Scientific Research Applications
4-methyl-1H-benzo[d]imidazol-5-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be explored for similar therapeutic applications.
Industry: It can be used in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 4-methyl-1H-benzo[d]imidazol-5-amine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound without the methyl and amine groups.
2-methylbenzimidazole: A similar compound with a methyl group at the 2-position.
5-nitrobenzimidazole: A benzimidazole derivative with a nitro group at the 5-position.
Uniqueness
4-methyl-1H-benzo[d]imidazol-5-amine is unique due to the specific positioning of the methyl and amine groups, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to distinct properties and applications compared to other benzimidazole derivatives.
Biological Activity
4-Methyl-1H-benzo[d]imidazol-5-amine is a heterocyclic compound belonging to the benzimidazole family, which has garnered attention due to its diverse biological activities. This article delves into the compound's synthesis, biological properties, and potential applications in medicinal chemistry, particularly focusing on its anticancer, antimicrobial, and enzyme-inhibitory activities.
Chemical Structure and Synthesis
This compound features a methyl group at the 4-position and an amine group at the 5-position of the benzimidazole ring. This unique structure influences its reactivity and biological activity. The synthesis typically involves the cyclization of o-phenylenediamine with an appropriate aldehyde under acidic conditions, yielding the desired benzimidazole derivative.
Synthetic Route Example
- Starting Material : o-Phenylenediamine
- Reagent : 4-Methylbenzaldehyde
- Conditions : Acidic medium
- Product : this compound
Biological Activity Overview
The biological activities of this compound have been extensively studied, particularly in the following areas:
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of benzimidazole have demonstrated significant cytotoxic effects against various cancer cell lines.
Compound | Cell Line | IC50 (µM) |
---|---|---|
4-Methyl-1H-benzo[d]imidazol-5-amino derivative | MCF-7 | 25.72 ± 3.95 |
4-(1H-benzo[d]imidazol-2-yl)-N-(2-fluoroethyl)-N-methylaniline | U87 glioblastoma | 45.2 ± 13.0 |
In vivo studies have shown that this compound can suppress tumor growth in animal models .
2. Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. It has exhibited activity against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 40 |
Escherichia coli | 200 |
Pseudomonas aeruginosa | 500 |
These findings suggest that modifications to the benzimidazole structure can enhance antimicrobial efficacy .
3. Enzyme Inhibition
The compound has been identified as a potent inhibitor of various enzymes, including those involved in cancer signaling pathways such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor).
Enzyme Target | Inhibition IC50 (µM) |
---|---|
VEGFR-2 | 0.03 |
This inhibition is crucial for developing therapeutic agents targeting cancer progression .
The mechanism through which this compound exerts its biological effects involves binding to specific molecular targets, including enzymes and receptors. This binding can modulate their activity, leading to therapeutic outcomes such as apoptosis in cancer cells or disruption of bacterial cell wall synthesis.
Case Study: Anticancer Efficacy
In a study evaluating the anticancer potential of various benzimidazole derivatives, it was found that compounds with specific substitutions at the benzimidazole ring exhibited enhanced cytotoxicity against MCF-7 breast cancer cells. The study concluded that structural modifications could significantly improve therapeutic efficacy .
Case Study: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of synthesized benzimidazole derivatives revealed that certain compounds demonstrated remarkable effectiveness against resistant strains of bacteria, suggesting their potential as new antibiotics .
Properties
IUPAC Name |
4-methyl-1H-benzimidazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-6(9)2-3-7-8(5)11-4-10-7/h2-4H,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWLPIKIULUGGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=CN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601303051 | |
Record name | 7-Methyl-1H-benzimidazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601303051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177843-30-0 | |
Record name | 7-Methyl-1H-benzimidazol-6-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=177843-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methyl-1H-benzimidazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601303051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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